Oxdralazine

Vue d'ensemble

Description

L’OXDRALAZINE est un vasodilatateur périphérique puissant principalement utilisé dans le traitement de l’hypertension artérielle essentielle sévère. Il est connu pour sa capacité à réduire la résistance vasculaire systémique, abaissant ainsi la pression artérielle. L’this compound a été étudié comme une alternative plus puissante à l’hydralazine, un autre vasodilatateur, et a montré des résultats prometteurs dans les essais cliniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’OXDRALAZINE implique plusieurs étapes, à partir des dérivés d’hydrazine appropriés. Les étapes clés comprennent :

Formation de l’hydrazone : Cela implique la réaction d’un dérivé d’hydrazine avec un aldéhyde ou une cétone pour former l’hydrazone.

Cyclisation : L’hydrazone subit une cyclisation pour former la structure cyclique de la phtalazine.

Méthodes de production industrielle : La production industrielle de l’this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Réactions par lots : De grands réacteurs discontinus sont utilisés pour effectuer les étapes de synthèse.

Purification : Le produit brut est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie.

Contrôle de la qualité : Le produit final subit un contrôle de qualité rigoureux pour garantir sa pureté et son efficacité.

Analyse Des Réactions Chimiques

Types de réactions : L’OXDRALAZINE subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former divers métabolites.

Réduction : Le composé peut également subir des réactions de réduction dans des conditions spécifiques.

Substitution : L’this compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Agents réducteurs : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs couramment utilisés.

Conditions de substitution : Les réactions de substitution nécessitent souvent des catalyseurs tels que le palladium ou le platine.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers métabolites oxydés et réduits, ainsi que des dérivés substitués aux propriétés pharmacologiques modifiées .

4. Applications de la recherche scientifique

L’this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes vasodilatateurs et pour développer de nouveaux agents antihypertenseurs.

Biologie : L’this compound est utilisé dans des études biologiques pour comprendre ses effets sur les cellules musculaires lisses vasculaires et la fonction endothéliale.

Médecine : Cliniquement, il est utilisé pour gérer l’hypertension sévère et fait l’objet d’études pour son potentiel dans le traitement d’autres affections cardiovasculaires.

Industrie : L’this compound est utilisé dans l’industrie pharmaceutique pour le développement de nouveaux médicaments antihypertenseurs

Applications De Recherche Scientifique

Pharmacological Mechanism

Oxdralazine functions as a potent systemic arteriolar dilator. Its mechanism of action involves the relaxation of vascular smooth muscle, leading to decreased systemic vascular resistance and lower blood pressure. This compound has been shown to induce prolonged arteriolar dilation, making it effective in managing hypertensive conditions. Studies indicate that this compound can produce significant reductions in arterial pressure over extended periods compared to other vasodilators like hydralazine .

Hypertension Management

This compound has been extensively studied for its efficacy in treating hypertension. A long-term study demonstrated that patients receiving this compound showed a significant and sustained reduction in blood pressure over several months. The average decrease was noted to be around 16 mm Hg within two hours of administration, with effects lasting beyond six hours .

Table 1: Summary of Clinical Studies on this compound

Comparative Efficacy

In comparative studies against other antihypertensive agents, this compound has shown superior performance in terms of blood pressure control and patient tolerance. For instance, when compared with dihydralazine, this compound exhibited a more pronounced and sustained effect on blood pressure reduction .

Vascular Imaging and Diagnostics

Recent research has explored the use of this compound in enhancing ultrasound imaging techniques. Its properties may allow for improved contrast in vascular imaging, potentially aiding in the diagnosis of various cardiovascular conditions. The compound's ability to affect vascular dynamics could be harnessed to develop targeted diagnostic tools .

Combination Therapies

The potential for this compound to be used in combination therapies is another area of interest. Studies have suggested that combining this compound with other antihypertensive agents could optimize therapeutic outcomes for patients with resistant hypertension or those requiring multi-drug regimens .

Case Study: Long-term Efficacy

A detailed case study involving hypertensive patients treated with this compound for an extended period revealed consistent blood pressure management without significant adverse effects. The study highlighted the drug's safety profile and its role as a viable option for long-term hypertension management .

Mécanisme D'action

L’OXDRALAZINE exerce ses effets en dilatant directement les artérioles périphériques, ce qui réduit la résistance vasculaire systémique et abaisse la pression artérielle. Les cibles moléculaires et les voies exactes impliquées comprennent :

Inhibition de la libération de calcium : L’this compound inhibe la libération de calcium du réticulum sarcoplasmique dans les cellules musculaires lisses vasculaires.

Inhibition de la phosphorylation de la myosine : Il inhibe également la phosphorylation de la myosine, qui est essentielle à la contraction musculaire.

Comparaison Avec Des Composés Similaires

L’OXDRALAZINE est souvent comparé à d’autres vasodilatateurs tels que l’hydralazine. Bien que les deux composés aient des mécanismes d’action similaires, l’this compound est considéré comme plus puissant et a une durée d’action plus longue. Parmi les composés similaires, citons :

Hydralazine : Un vasodilatateur moins puissant avec une durée d’action plus courte.

Minoxidil : Un autre vasodilatateur puissant utilisé dans l’hypertension sévère.

Diazoxide : Un vasodilatateur utilisé dans les urgences hypertensives

Les propriétés uniques de l’this compound, telles que sa puissance plus élevée et sa durée d’action plus longue, en font un composé précieux dans le traitement de l’hypertension et un sujet de recherche en cours.

Activité Biologique

Oxdralazine is a pyridazine derivative primarily utilized as a vasodilator in the treatment of hypertension. Its biological activity encompasses various hemodynamic effects, mechanisms of action, and comparative efficacy with other antihypertensive agents. This article provides a detailed overview of the biological activity of this compound, supported by clinical studies and research findings.

This compound functions primarily as a systemic arteriolar dilator , leading to reduced systemic vascular resistance and subsequently lowering blood pressure. Its mechanism involves the relaxation of vascular smooth muscle, which is mediated through the inhibition of calcium influx into these cells. This results in vasodilation and improved blood flow.

Hemodynamic Effects

Clinical studies have demonstrated significant hemodynamic effects associated with this compound administration:

- Blood Pressure Reduction : In hypertensive patients, this compound has shown to reduce mean arterial pressure significantly. For instance, a study reported an average decrease of 16 mm Hg within two hours post-administration, with sustained effects for over six hours .

- Cardiac Output : this compound administration resulted in increased cardiac output and heart rate, indicating compensatory mechanisms in response to decreased systemic vascular resistance. Specifically, cardiac output rose from 2.1 L/min to 3.1 L/min over six hours .

- Reflex Sympathetic Stimulation : Notably, this compound induced more pronounced reflex sympathetic stimulation compared to other vasodilators like hydralazine .

Comparative Efficacy

A comparative study between this compound and dihydralazine highlighted the superior efficacy of this compound in managing hypertension:

| Parameter | This compound | Dihydralazine |

|---|---|---|

| Mean Blood Pressure Reduction (1 month) | 26/18 mm Hg | 16/11 mm Hg |

| Patients Achieving Stable Diastolic Pressure Below 95 mm Hg (6 months) | 10/15 | 7/16 |

| Side Effects Reported | Fewer | More frequent |

After six months of treatment, a higher proportion of patients on this compound achieved stable diastolic pressures compared to those on dihydralazine .

Study on Hemodynamic Effects

A clinical trial involving seven subjects with hypertension administered oral doses of this compound (15-30 mg). The results indicated:

- A significant drop in arterial pressure within two hours.

- Increased levels of circulating norepinephrine post-treatment, suggesting enhanced sympathetic activity as a compensatory response .

Long-Term Efficacy Study

In another longitudinal study involving thirty-one patients over six months, those treated with this compound exhibited better control over diastolic blood pressure compared to dihydralazine. Both treatments were generally well-tolerated, with mild side effects reported .

Propriétés

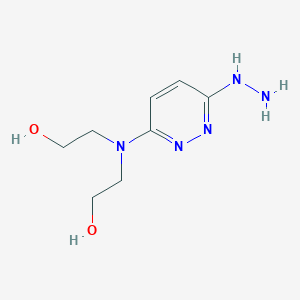

IUPAC Name |

2-[(6-hydrazinylpyridazin-3-yl)-(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5O2/c9-10-7-1-2-8(12-11-7)13(3-5-14)4-6-15/h1-2,14-15H,3-6,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFDNYKJHWKGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1NN)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27464-23-9 (di-hydrochloride) | |

| Record name | Oxdralazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017259755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30169351 | |

| Record name | Oxdralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17259-75-5 | |

| Record name | Oxdralazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017259755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxdralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXDRALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6SU81C9V1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.